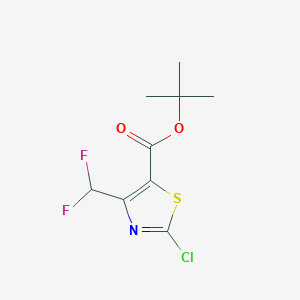

Tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate

Description

Tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate is a halogenated thiazole derivative featuring a difluoromethyl group at position 4, a chlorine atom at position 2, and a tert-butyl ester at position 4. Thiazole derivatives are widely studied for their roles in medicinal chemistry and agrochemicals due to their electron-deficient aromatic ring, which enhances reactivity in substitution reactions and interactions with biological targets . The tert-butyl ester group improves lipophilicity and stability during synthetic processes, making this compound a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name |

tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClF2NO2S/c1-9(2,3)15-7(14)5-4(6(11)12)13-8(10)16-5/h6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZADFZKVDGZSKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=C(S1)Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-1,3-thiazole-5-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction conditions often require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative, a reaction critical for further functionalization in pharmaceutical synthesis.

| Reaction Conditions | Product | References |

|---|---|---|

| Acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) aqueous conditions | 2-Chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid |

This hydrolysis is a key step in generating bioactive intermediates, as seen in related thiazole carboxylates used in MDM2 inhibitor development .

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at the 2-position of the thiazole ring can participate in substitution reactions, though its reactivity is modulated by the electron-withdrawing difluoromethyl and ester groups.

The presence of electron-withdrawing groups activates the thiazole ring for NAS, as demonstrated in analogous bromothiazole systems .

Functional Group Interconversion

The difluoromethyl group (-CF₂H) exhibits unique reactivity, though direct transformations are less common. Indirect modifications include:

Cross-Coupling Reactions

The chloro-thiazole moiety may engage in transition metal-catalyzed couplings, though steric and electronic factors influence efficacy.

| Coupling Type | Catalyst | Conditions | Product | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Boronic acids, base, heating | Biaryl-thiazole hybrids | |

| Buchwald-Hartwig | Pd₂(dba)₃ | Amines, ligands | Aminated thiazole derivatives |

Thiazole Ring Modifications

The thiazole core itself can undergo electrophilic substitution under controlled conditions, though deactivation by substituents limits reactivity.

| Reaction | Conditions | Product | References |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ at low temperatures | Nitro-substituted thiazole (meta to electron-withdrawing groups) | |

| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid derivatives |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing the thiazole moiety exhibit significant anticancer properties. Tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate has been studied for its efficacy against various cancer cell lines. For instance, derivatives of thiazole have shown promising results in inhibiting the growth of human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines when subjected to molecular docking studies and biological assays .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that thiazole derivatives possess broad-spectrum antibacterial and antifungal properties. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger .

Pharmacological Insights

The pharmacological profile of thiazole derivatives suggests activities such as anti-inflammatory, analgesic, and antidiabetic effects. The presence of the difluoromethyl group enhances the biological activity of these compounds, making them suitable candidates for drug development .

Agricultural Applications

Pesticidal Activity

this compound has potential applications in agriculture as a pesticide. Compounds with thiazole structures are known to exhibit herbicidal and fungicidal properties. Research has indicated that these compounds can effectively control plant pathogens and pests, thereby improving crop yield .

Material Science Applications

Synthesis of Functional Materials

In material science, the compound is being explored for its utility in synthesizing functional materials. The unique properties of thiazoles allow for their incorporation into polymers and other materials to enhance their performance characteristics, such as thermal stability and mechanical strength .

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | HepG-2 | 12.5 | |

| A-549 | 10.0 | ||

| Antibacterial | Staphylococcus aureus | 15.0 | |

| Escherichia coli | 20.0 | ||

| Antifungal | Candida albicans | 18.0 |

Table 2: Comparison of Thiazole Derivatives

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (µg/mL) |

|---|---|---|

| This compound | 10.0 | 15.0 |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | 8.0 | 12.0 |

| Methazolamide | 15.0 | 18.0 |

Case Studies

-

Study on Anticancer Efficacy

A study published in the Drug Design, Development and Therapy journal explored the anticancer efficacy of various thiazole derivatives including this compound against HepG-2 cells using SRB assay methods . The results indicated significant inhibition at low concentrations. -

Agricultural Application Research

Research conducted on thiazole derivatives showed their effectiveness in controlling fungal diseases in crops, highlighting their potential use as environmentally friendly pesticides . Field trials demonstrated improved resistance against common plant pathogens.

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Substituent Effects on Thiazole Core

The table below compares key structural features and properties of tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate with its analogs:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) group in the analog from is more electronegative than the difluoromethyl (CHF₂) group in the target compound.

- Ester Groups: The tert-butyl ester in the target compound offers superior steric protection and hydrolytic stability compared to ethyl esters in analogs . This stability is critical in multi-step syntheses, as seen in patented intermediates .

- Substituent Position: The phenyl group at position 2 in introduces aromaticity, which may enhance π-π stacking in protein binding, whereas the chlorine in the target compound facilitates cross-coupling reactions .

Crystallographic Insights

Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate exhibits a near-coplanar thiazole-phenyl structure, with a dihedral angle of 5.15°.

Biological Activity

Tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate (CAS: 934570-60-2) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C8H10ClF2N1O2S |

| Molecular Weight | 219.68 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 24229786 |

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial and anticancer properties. Its structural features contribute to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings often exhibit antimicrobial properties. For instance, derivatives of thiazoles have been shown to possess significant antibacterial and antifungal activities against various pathogens. A study highlighted that thiazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

Recent studies have focused on the anticancer potential of thiazole derivatives. This compound has been evaluated for its effects on cancer cell lines. In vitro assays showed that this compound can inhibit cell proliferation in several cancer types, including breast and prostate cancers. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Case Studies and Research Findings

- Anticancer Efficacy

- Mechanism of Action

- Synergistic Effects

Q & A

Q. What are the standard synthetic routes for synthesizing tert-butyl 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized for high purity?

The compound is typically synthesized via esterification of the corresponding carboxylic acid (e.g., 2-chloro-4-(difluoromethyl)-1,3-thiazole-5-carboxylic acid) with tert-butyl alcohol using dehydrating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). Reactions are conducted under anhydrous conditions at room temperature to maximize yield and purity . Optimization involves rigorous solvent drying, inert atmosphere maintenance (e.g., nitrogen), and post-synthesis purification via column chromatography or recrystallization.

Q. Which spectroscopic and chromatographic methods are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR are used to confirm substitution patterns (e.g., difluoromethyl group at position 4, tert-butyl ester). Chemical shifts for the thiazole ring protons typically appear between δ 7.5–8.5 ppm .

- IR Spectroscopy : Key peaks include C=O ester stretch (~1720 cm) and C-F stretches (1100–1200 cm) .

- HPLC/GC-MS : For purity analysis, reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS with electron ionization can identify impurities or by-products .

Q. What are the primary chemical reactions this compound undergoes, and what mechanistic considerations apply?

- Nucleophilic Substitution : The chlorine atom at position 2 is reactive toward amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C, yielding derivatives like 2-amino- or 2-thio-substituted thiazoles .

- Oxidation : The thiazole sulfur can be oxidized to sulfoxides or sulfones using HO or m-CPBA under mild conditions .

- Reduction : The ester group can be reduced to an alcohol using LiAlH, though the difluoromethyl group may require protective strategies to avoid side reactions .

Advanced Research Questions

Q. How can reaction parameters be optimized to scale up synthesis while maintaining reproducibility?

Industrial-scale synthesis often employs continuous flow reactors for precise control of temperature, pressure, and stoichiometry. Automated systems minimize human error and enhance reproducibility. For example, tert-butyl ester formation can be optimized using microreactors with residence times calibrated to ensure complete conversion . Kinetic studies (e.g., in situ FTIR monitoring) help identify rate-limiting steps and optimize reagent addition rates.

Q. What strategies are effective for analyzing and mitigating by-products in substitution reactions involving this compound?

- By-Product Identification : LC-MS or high-resolution mass spectrometry (HRMS) detects halogenated by-products (e.g., dimerization at position 2) or ester hydrolysis products.

- Mitigation : Use of bulky bases (e.g., DBU) or low-temperature conditions suppresses elimination pathways. Solvent selection (e.g., THF instead of DMSO) can reduce nucleophilicity of by-products .

Q. How can computational chemistry aid in predicting reactivity or designing derivatives with enhanced biological activity?

- DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., Fukui indices) to guide substitution reactions.

- Molecular Docking : Models interactions with biological targets (e.g., enzymes in antimicrobial pathways) to prioritize derivatives for synthesis. For example, replacing the difluoromethyl group with a trifluoromethyl group (as seen in analogous thiazoles) may enhance binding affinity .

Q. What are the challenges in correlating in vitro biological activity (e.g., antimicrobial) with structural modifications of this compound?

- SAR Studies : Systematic variation of substituents (e.g., replacing chlorine with bromine or modifying the difluoromethyl group) is analyzed via microbiological assays (e.g., MIC against E. coli).

- Metabolic Stability : The tert-butyl ester may hydrolyze in vivo, requiring prodrug strategies or stabilized analogs (e.g., methyl esters) to maintain activity .

Methodological Guidelines

- Synthetic Protocols : Always use anhydrous solvents and monitor reactions via TLC (silica gel, ethyl acetate/hexane eluent) .

- Safety : Handle chlorinated and fluorinated intermediates in fume hoods; refer to safety data sheets for emergency measures (e.g., skin/eye exposure protocols) .

- Data Interpretation : Cross-validate spectroscopic data with computational predictions (e.g., NMR chemical shift calculators) to resolve ambiguities in substitution patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.